1,6-Diisocyanato-2,2,4-trimethylhexane is an organic compound with the molecular formula . It is classified as a diisocyanate, characterized by the presence of two isocyanate functional groups (-N=C=O) attached to a hexane backbone. This compound plays a significant role in the production of polyurethane products due to its high reactivity with nucleophiles such as alcohols and amines, leading to various polymeric materials and chemical intermediates used across multiple industries .
1,6-Diisocyanato-2,2,4-trimethylhexane can be synthesized through several methods, primarily involving the reaction of hexamethylenediamine with phosgene. The general synthetic route includes:
In industrial settings, this synthesis is scaled up using continuous reactors that allow for better control over reaction conditions. Advanced purification techniques such as distillation ensure high purity and yield of the diisocyanate product .
The molecular structure of 1,6-Diisocyanato-2,2,4-trimethylhexane features a hexane backbone with two isocyanate groups at the 1 and 6 positions. The structural representation can be described as follows:
The empirical formula follows Hill notation, indicating a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .
1,6-Diisocyanato-2,2,4-trimethylhexane undergoes several key reactions due to its isocyanate groups:
The reactions typically require specific conditions:
The mechanism by which 1,6-Diisocyanato-2,2,4-trimethylhexane exerts its effects involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles containing active hydrogen atoms (such as alcohols and amines), leading to the formation of:
This versatility makes it suitable for numerous applications in chemical synthesis and material science .
Relevant data regarding safety and handling indicate that appropriate precautions should be taken when working with this compound due to its toxicity .
1,6-Diisocyanato-2,2,4-trimethylhexane finds extensive use in various scientific and industrial applications:
The synthesis of 1,6-diisocyanato-2,2,4-trimethylhexane (TMHDI) industrially proceeds through a carbamoyl chloride intermediate derived from the corresponding aliphatic diamine (2,2,4-trimethylhexamethylenediamine). The reaction exploits the nucleophilic character of the amine groups, which attack gaseous or liquid phosgene (COCl₂) under anhydrous conditions. This process occurs in two distinct stages:
Reaction kinetics adhere to Grunwald-Winstein solvolysis principles, where solvent ionizing power (Yₓ) governs the unimolecular decomposition of the carbamoyl chloride intermediate. Polar aprotic solvents (e.g., o-dichlorobenzene) accelerate this step by stabilizing the transition state [3]. Industrial protocols maintain sub-stoichiometric phosgene (1.05–1.2 equivalents) to suppress diisocyanate oligomerization.
Table 1: Reaction Parameters for Carbamoyl Chloride Formation
Parameter | Cold Stage | Hot Stage |
---|---|---|
Temperature Range (°C) | 0–20 | 120–160 |
Phosgene Equivalents | 1.05–1.1 | 0.05–0.1* |
Key Solvents | o-Dichlorobenzene, Toluene | Chlorobenzene |
Residence Time (hr) | 2–4 | 1–2 |
Supplemental phosgene added during heating |
Solvent choice critically impacts reaction efficiency, byproduct formation, and isocyanate stability during TMHDI synthesis. Key considerations include:
Table 2: Solvent Properties for TMHDI Synthesis
Solvent | Viscosity (cP) | Dielectric Constant | Boiling Point (°C) | Compatibility |
---|---|---|---|---|
o-Dichlorobenzene | 1.32 | 9.93 | 180 | High |
Toluene | 0.59 | 2.38 | 111 | High |
Acetone | 0.32 | 20.7 | 56 | Moderate* |
Ethyl Acetate | 0.45 | 6.02 | 77 | High |
Requires strict anhydrous conditions |
Continuous manufacturing of TMHDI leverages plug flow reactors (PFRs) and microreactor cascades to overcome limitations of batch phosgenation. Key design innovations include:
Industrial PFR systems report 98% conversion with <0.5% polymer impurities—superior to batch reactors (92% conversion, 3–5% impurities) due to uniform residence times and minimized thermal gradients [1].
Table 3: Continuous vs. Batch Reactor Performance for TMHDI
Parameter | Batch Reactor | PFR | Microreactor |
---|---|---|---|
Space-Time Yield (kg·m⁻³·h⁻¹) | 50–80 | 120–180 | 200–300 |
Phosgene Equivalents | 1.5–2.0 | 1.05–1.2 | 1.01–1.1 |
TMHDI Purity (%) | 92–95 | 97–99 | >99.5 |
Byproduct Formation | 3–5% oligomers | 1–2% oligomers | <0.5% oligomers |
Post-synthesis purification of TMHDI requires adsorptive removal of hydrolyzable chlorides (e.g., carbamoyl chlorides) and metal catalysts without inducing isocyanate trimerization. Industrial methods include:
Post-purification, TMHDI is stabilized with acidic inhibitors (e.g., benzoyl chloride) at 50–100 ppm to suppress polymerization during storage. Final specifications require hydrolyzable chloride <50 ppm and total chloride <200 ppm for polyurethane applications [5].
Table 4: Purification Efficiency of Adsorbents for TMHDI
Adsorbent | HCl Removal (%) | Hydrolyzable Chloride (ppm) | TMHDI Recovery (%) |
---|---|---|---|
Activated Carbon | >99.5 | <20 | 95–97 |
Silica Gel | 98–99 | 30–50 | 92–94 |
Alumina | 95–97 | 50–100 | 90–92 |
Molecular Sieve (3Å) | 85–90* | <10** | >99 |
Primarily dehydrates solvent; *Water content reduction* |
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